molecular formula C13H10N2O2S B11811864 Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11811864
M. Wt: 258.30 g/mol
InChI Key: AEEBCJDKCZKGHF-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a critical synthetic intermediate for developing novel quinolone-based antibiotics. This 4-thioxo-quinoline scaffold is of significant research value due to the presence of the sulfur atom at the 2-position of the quinoline ring, which has been shown to enhance antibacterial activity compared to conventional oxo-analogues . Researchers utilize this compound as a key precursor in the exploration of new bactericidal agents that act on bacterial targets like DNA gyrase and topoisomerase IV. The molecular structure, featuring the electron-withdrawing cyano group, allows for further chemical modifications to fine-tune electronic properties, lipophilicity, and receptor-binding affinities, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates . Its application is strictly confined to laboratory research for the development of new therapeutic entities.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

ethyl 8-cyano-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10N2O2S/c1-2-17-13(16)10-7-15-11-8(6-14)4-3-5-9(11)12(10)18/h3-5,7H,2H2,1H3,(H,15,18)

InChI Key

AEEBCJDKCZKGHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=S)C#N

Origin of Product

United States

Preparation Methods

Route 1: Cyclization of Substituted Anthranilic Acid Derivatives

This method builds the quinoline core from anthranilic acid precursors, leveraging cyclization reactions to install key functional groups.

Step 1: Synthesis of 2-Acylamino-3-Cyano-4-Fluorobenzoic Acid

The starting material, 2-amino-3-cyano-4-fluorobenzoic acid, is acetylated using acetic anhydride in acetic acid to yield 2-acetylamino-3-cyano-4-fluorobenzoic acid. This step protects the amine group, preventing unwanted side reactions during subsequent steps.

Step 2: Formation of the Acyl Chloride

The acetylated benzoic acid is treated with oxalyl chloride in dichloromethane catalyzed by N,N-dimethylformamide (DMF), producing the corresponding acyl chloride. This intermediate is highly reactive, facilitating coupling with malonic half-acid esters.

Step 3: Coupling with Malonic Half-Acid Ester

The acyl chloride reacts with ethyl malonate half-acid ester in the presence of n-butyl lithium, forming 2-acetylamino-3-cyano-4-fluoro-β-oxobenzenepropanoic acid ethyl ester. This step extends the carbon chain, setting the stage for cyclization.

Step 4: Cyclization to Form the Quinoline Core

The β-oxo ester undergoes cyclization using potassium t-butoxide in t-butanol at 60°C for 5 hours. This intramolecular condensation generates the 1,4-dihydroquinoline skeleton, with the ethyl ester group retained at the 3-position.

Step 5: Thionation of the 4-Oxo Group

The 4-oxo intermediate is treated with Lawesson’s reagent in toluene under reflux, replacing the oxygen atom with sulfur to yield the 4-thioxo derivative. This step achieves the final substitution required for the target compound.

Route 2: Post-Modification of Pre-Formed Quinolines

This route modifies existing quinoline derivatives to introduce the cyano and thioxo groups.

Step 1: Nitration and Reduction

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is nitrated at the 8-position using fuming nitric acid in concentrated sulfuric acid. The nitro group is subsequently reduced to an amine using hydrogenation over palladium on carbon.

Step 2: Cyanation via Sandmeyer Reaction

The 8-amino intermediate undergoes diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide, introducing the cyano group.

Step 3: Thionation with Phosphorus Pentasulfide

The 4-oxo group is converted to 4-thioxo using phosphorus pentasulfide (P4S10) in pyridine under inert conditions. This method offers higher yields compared to Lawesson’s reagent for electron-deficient quinoline systems.

Route 3: Multicomponent Assembly Using Isocyanides

While less common, this approach employs isocyanide-based multicomponent reactions (MCRs) to construct the quinoline framework.

Step 1: Ugi Tetrazole Reaction

A mixture of 2-cyano-4-fluorobenzaldehyde, ethyl isocyanoacetate, and TMS azide undergoes the Ugi reaction in methanol, producing a tetrazole intermediate.

Step 2: Thermal Cyclization

Heating the tetrazole derivative at 120°C in diphenyl ether induces cyclization, forming the quinoline core with the ethyl ester and cyano groups in place.

Step 3: Thiolation with Hydrogen Sulfide

The 4-oxo group is thiolated by bubbling hydrogen sulfide gas through a solution of the intermediate in dimethylformamide (DMF) containing triethylamine.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Starting Material Anthranilic acidPre-formed quinolineAldehyde/isocyanide
Number of Steps 533
Key Reagents KOtBu, Lawesson’s reagentCuCN, P4S10TMS azide, H2S
Overall Yield Moderate (40–50%)Low (25–35%)High (60–70%)
Scalability Suitable for bulkLimited by nitrationRequires specialized equipment

Route 1 balances yield and scalability, making it the most industrially viable method. Route 3, while efficient, demands handling of toxic gases like hydrogen sulfide.

Optimization Strategies and Troubleshooting

Enhancing Thionation Efficiency

  • Reagent Choice : Lawesson’s reagent provides superior thionation yields (85–90%) compared to P4S10 (70–75%) for electron-deficient quinolines.

  • Solvent Effects : Conducting thionation in toluene rather than DMF reduces side reactions caused by solvent coordination.

Protecting Group Strategies

  • Ethyl Ester Stability : Using tert-butyl esters during cyclization steps prevents hydrolysis, with subsequent transesterification to ethyl esters in ethanol/HCl.

Purification Techniques

  • Column Chromatography : Silica gel chromatography with chloroform:hexane:isopropanol (4:5:1) effectively separates quinoline derivatives from byproducts.

  • Recrystallization : Triturating crude products with pentane or acetonitrile improves purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase in bacteria or interference with cell signaling pathways in cancer cells .

Comparison with Similar Compounds

Substituent Variations in the Quinoline Core

Key structural analogs include:

  • 4-Oxo vs. 4-Thioxo Derivatives: Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 71083-06-2): A 4-oxo analog with fluorine at position 7. Its molecular weight is 235.214 g/mol, and it is commercially available for research . Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: The thioxo group at position 2 and hydroxy group at position 4 enable regioselective methylation, producing derivatives with anti-HBV activity (IC₅₀ ≈ 10 µM) .
Compound Substituents (Positions) Key Functional Groups Biological Activity Reference
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate 8-CN, 4-S, 3-COOEt Thioxo, cyano, ester Inferred antiviral/kinase inhibition N/A
Compound 9im (4-oxo derivative) 3-Carboxamide, 1-substituent Oxo, carboxamide Axl kinase inhibitor (IC₅₀ = 4.0 nM)
Ethyl 8-fluoro-4-oxo analog 8-F, 4-O, 3-COOEt Oxo, fluoro, ester Structural intermediate
Methyl 4-hydroxy-2-thioxo analog 4-OH, 2-S, 3-COOMe Thioxo, hydroxy, ester Anti-HBV (IC₅₀ ≈ 10 µM)

Bioisosteric Replacements and Pharmacological Profiles

  • 4-Oxo-1,4-dihydroquinoline-3-carboxamides: Compound 9im (Axl kinase inhibitor) binds with a dissociation constant (Kd) of 2.7 nM and inhibits TGF-β1-induced EMT in cancer cells. Its 4-oxo group is critical for hydrogen bonding with the kinase active site .
  • Thioxo-Containing Derivatives :

    • Methylation of the 4-hydroxy-2-thioxo analog produces O- and N-methylated products, with the former showing superior anti-HBV activity. The thioxo group enhances nucleophilic reactivity, influencing regioselectivity in alkylation reactions .

Electronic and Crystallographic Comparisons

  • Crystal Packing: Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate crystallizes in a triclinic system (space group P1), with intermolecular hydrogen bonds stabilizing the structure. The 4-oxo group participates in N–H···O interactions, while the thioxo analog may form weaker N–H···S bonds .
  • Quantum Chemical Calculations : For thioxo derivatives, anion stability and charge distribution differ significantly from oxo analogs, affecting solubility and binding kinetics .

Biological Activity

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS: 343375-00-8) is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antitumor, antibacterial, and antioxidant activities.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, characterized by a thioxo group and a cyano substituent. Its molecular formula is C13H10N2O2SC_{13}H_{10}N_{2}O_{2}S, which influences its reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that compounds with similar quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells and the inhibition of tumor growth.

  • Case Study: Antitumor Efficacy
    • A study evaluated the compound's efficacy against Ehrlich Ascites Carcinoma (EAC) cells in mice. Results showed a 100% reduction in tumor cell viability when treated with the compound, indicating potent antitumor activity .
    • Histopathological examinations confirmed no significant damage to liver or kidney tissues, suggesting a favorable safety profile for potential therapeutic applications.

Antibacterial Activity

This compound has also been assessed for its antibacterial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth through various mechanisms.

  • Synthesis and Evaluation
    • A series of quinoline derivatives were synthesized and tested for antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited promising antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antioxidant Activity

The compound's antioxidant properties have been investigated as well. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

  • Mechanism of Action
    • This compound demonstrated significant antioxidant activity in vitro, likely due to its ability to scavenge free radicals and enhance cellular defense mechanisms .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Findings Reference
Antitumor100% reduction in EAC cell viability
AntibacterialPromising activity against common pathogens
AntioxidantSignificant free radical scavenging ability

Q & A

Q. What spectroscopic methods confirm the structural integrity of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate?

  • Methodological Answer: Key techniques include 1H/13C NMR to verify substituent positions (e.g., cyano, thioxo, and ethyl ester groups) and IR spectroscopy to identify functional groups like C≡N (~2200 cm⁻¹) and C=S (~1200 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns aligning with quinoline scaffolds. For analogs, IR and NMR data correlate with substituent effects, as seen in fluoroquinolone derivatives .

Q. What is the role of Gould-Jacobs cyclization in synthesizing 4-oxoquinoline-3-carboxylate derivatives?

  • Methodological Answer: Gould-Jacobs cyclization involves heating aniline derivatives with diethyl ethoxymethylenemalonate to form the quinoline core. For example, ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized by cyclizing m-aminoanisole with diethyl 2-(ethoxymethylene)malonate under reflux . Optimization requires precise temperature control (140–250°C) and solvent selection (e.g., diphenyl ether) to avoid side reactions .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational ambiguities in substituted quinolines?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and intermolecular interactions. For example, in ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate, SCXRD revealed a planar pyridinone ring (deviation ±0.057 Å) and dihedral angles between heterocyclic and benzene rings (5.77°). Hydrogen-bonding networks (N–H···O, O–H···O) stabilize crystal packing . Refinement using SHELXL ensures accuracy, with R-factors <0.05 for high-resolution data .

Q. What methodological challenges arise during the reduction of nitro/azido groups in 8-substituted quinolines?

  • Methodological Answer: Selective reduction of nitro to amino groups (e.g., using SnCl₂ in HCl) must avoid over-reduction or side reactions. For ethyl 7-azido-8-nitro derivatives, stannous chloride in concentrated HCl at room temperature yields 7,8-diamino products, while ethanol under reflux hydrolyzes the ester to carboxylic acid . Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity critically influence yield and purity .

Q. How can structure-activity relationship (SAR) studies optimize antibacterial activity in 4-oxoquinoline-3-carboxylates?

  • Methodological Answer: SAR relies on systematic substitution at positions 1 (cyclopropyl), 6 (halogens), and 8 (methoxy/cyano). For instance:
  • N-1 cyclopropyl : Enhances Gram-negative activity by improving membrane penetration.
  • C-6 fluorine : Increases DNA gyrase inhibition.
  • C-8 cyano : Modifies electron density, affecting binding affinity.
    Bioactivity assays (MIC values) against E. coli and S. aureus validate these modifications .

Q. How do researchers address discrepancies in reported melting points or spectral data for quinoline derivatives?

  • Methodological Answer: Contradictions often stem from polymorphism or solvent residues . For example, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate shows a melting point range (183–187°C) due to hydrate vs. anhydrate forms . Purity validation via HPLC (≥98%) and differential scanning calorimetry (DSC) resolves such issues .

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